Cas no 1698-95-9 (Methyl 4-hydroxy-6,7-diisopropoxyquinoline-3-carboxylate)

1698-95-9 structure
Nome del prodotto:Methyl 4-hydroxy-6,7-diisopropoxyquinoline-3-carboxylate
Methyl 4-hydroxy-6,7-diisopropoxyquinoline-3-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methyl 4-hydroxy-6,7-diisopropoxyquinoline-3-carboxylate
- 3-Quinolinecarboxylicacid, 4-hydroxy-6,7-bis(1-methylethoxy)-, methyl ester
- methyl 4-oxo-6,7-di(propan-2-yloxy)-1H-quinoline-3-carboxylate
- 6,7-Diisopropoxy-4-hydroxy-chinolin-3-carbonsaeure-methylester
- EU-1063
- Mequinolate
- Methyl 4-hydroxy-6,7-diisopropoxy-3-quinolinecarboxylate
- Proquinolat
- PROQUINOLATE
- Proquinolate [USAN:INN]
- SureCN1813584
- U-1063
- 4-Hydroxy-6,7-diisopropoxy-3-quinolinecarboxylic acid methyl ester
- 6,7-diisopropoxy-4-keto-1H-quinoline-3-carboxylic acid methyl ester
- DTXSID80168758
- NSC-201112
- NS00121579
- NSC 201112
- CHEMBL2105380
- 3-Quinolinecarboxylic acid,7-bis(1-methylethoxy)-, methyl ester
- 1698-95-9
- SCHEMBL1813584
- UNII-5M91328O79
- PROQUINOLATE [INN]
- 5M91328O79
- 3-Quinolinecarboxylic acid, 4-hydroxy-6,7-diisopropoxy-, methyl ester
- PROQUINOLATE [USAN]
- NSC201112
- 3-Quinolinecarboxylic acid, 4-hydroxy-6,7-bis(1-methylethoxy)-, methyl ester
- Proquinolate (USAN/INN)
- 3-Quinolinecarboxylic acid,7-diisopropoxy-, methyl ester
- D05639
- Q27262556
-
- Inchi: InChI=1S/C17H21NO5/c1-9(2)22-14-6-11-13(7-15(14)23-10(3)4)18-8-12(16(11)19)17(20)21-5/h6-10H,1-5H3,(H,18,19)
- Chiave InChI: VSIUFPQOEIKNCY-UHFFFAOYSA-N
- Sorrisi: OC1C2C(=CC(OC(C)C)=C(OC(C)C)C=2)N=CC=1C(OC)=O
Proprietà calcolate
- Massa esatta: 319.14203
- Massa monoisotopica: 319.141973
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 23
- Conta legami ruotabili: 6
- Complessità: 485
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 73.9
- XLogP3: 3.2
Proprietà sperimentali
- Densità: 1.172
- Punto di ebollizione: 447.4°Cat760mmHg
- Punto di infiammabilità: 224.4°C
- Indice di rifrazione: 1.53
- PSA: 77.88
- LogP: 3.30140
Methyl 4-hydroxy-6,7-diisopropoxyquinoline-3-carboxylate Letteratura correlata
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
1698-95-9 (Methyl 4-hydroxy-6,7-diisopropoxyquinoline-3-carboxylate) Prodotti correlati
- 18507-89-6(Decoquinate)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
Fornitori consigliati
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
